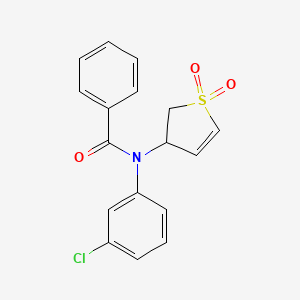

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide

Description

N-(3-Chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a 3-chlorophenyl group and a 1,1-dioxo-2,3-dihydrothiophen-3-amine moiety. The compound’s structure combines a benzamide core with a sulfone-containing thiophene ring, which confers unique electronic and steric properties.

Properties

IUPAC Name |

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c18-14-7-4-8-15(11-14)19(16-9-10-23(21,22)12-16)17(20)13-5-2-1-3-6-13/h1-11,16H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLLZUBZMROVMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide, also known by its CAS number 321977-85-9, is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered interest in medicinal chemistry due to its diverse biological activities. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClNO2S |

| Molar Mass | 243.71 g/mol |

| CAS Number | 321977-85-9 |

| Synonyms | N-(3-Chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:

- The compound has shown potential in inhibiting specific enzymes that play a role in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.

2. Receptor Modulation:

- It interacts with receptors involved in signaling pathways associated with inflammation and cellular proliferation. Such interactions can modulate physiological responses.

3. Antimicrobial Activity:

- Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Antimicrobial Properties

A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory potential of the compound showed that it could reduce pro-inflammatory cytokine levels in vitro. This suggests a mechanism that could be beneficial in conditions characterized by chronic inflammation.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | [Study on bacterial strains] |

| Anti-inflammatory | Reduction in cytokine levels | [Inflammation study] |

| Enzyme Inhibition | Specific enzyme targets identified | [Enzyme activity assays] |

Scientific Research Applications

Biological Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)benzamide exhibit anticancer properties. Studies have shown that analogs can inhibit tumor growth by inducing apoptosis in cancer cells. The thiophene structure is known to enhance the selectivity and potency against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Certain derivatives have shown effectiveness against a range of bacterial strains, suggesting that modifications to the thiophene or amide components could lead to novel antibacterial agents. This is particularly relevant in the context of rising antibiotic resistance .

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of protein kinases or other enzymes critical in signaling pathways associated with cancer and inflammatory diseases .

Material Science Applications

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound can be incorporated into organic photovoltaic cells and organic light-emitting diodes (OLEDs). Its ability to facilitate charge transport while maintaining stability under operational conditions is a key area of research .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer properties | Demonstrated that derivatives of the compound can induce apoptosis in breast cancer cell lines. |

| Study 2 | Antimicrobial activity | Found effective against Gram-positive bacteria; potential as a lead compound for antibiotic development. |

| Study 3 | Organic electronics | Showed promise in enhancing the efficiency of organic solar cells when used as a charge transport layer. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Chlorophenyl)Benzamide (Compound B)

- Structure : Lacks the 1,1-dioxothiophene moiety, featuring only a benzamide linked to a 3-chlorophenyl group.

- Key Findings: Crystal Structure: The amide group adopts a planar conformation, with an N–H∙∙∙O hydrogen bond forming 1D chains. The dihedral angle between benzamide and chlorophenyl rings is 61.0° . Synthetic Route: Prepared via reaction of benzoyl chloride with 3-chloroaniline, a method adaptable to Compound A with modifications to incorporate the thiophene-dioxo amine .

3-Chloro-N-[4-(Diethylamino)Benzyl]-N-(1,1-Dioxidotetrahydro-3-Thiophenyl)Benzamide (Compound C)

- Structure: Shares the benzamide and thiophene-dioxo groups but includes a 4-(diethylamino)benzyl substituent.

- Key Findings: Electronic Effects: The diethylamino group enhances electron-donating capacity, which may influence binding affinity in receptor-ligand interactions. Pharmacological Potential: Similar benzamide derivatives are explored for pesticidal activity, suggesting Compound C (and by extension, Compound A) could have agrochemical applications .

2-Chloro-N-(1,1-Dioxo-2,3-Dihydrothiophen-3-yl)-N-(3-Methylphenyl)Acetamide (Compound D)

- Structure : Replaces benzamide with acetamide and substitutes 3-methylphenyl for 3-chlorophenyl.

- Key Findings :

- Steric vs. Electronic Balance : The methyl group (electron-donating) vs. chloro (electron-withdrawing) alters electronic density, affecting reactivity.

- Synthetic Utility : Acetamide derivatives like Compound D are intermediates in C–H functionalization reactions, highlighting the versatility of the thiophene-dioxo scaffold .

Structural and Functional Data Table

Research Implications and Trends

- Crystallography : Compounds like B and A benefit from advanced tools (e.g., SHELX , ORTEP ) for precise structural elucidation. The thiophene-dioxo group in Compound A may introduce unique torsional angles compared to simpler benzamides .

- Contrasting Compound A (chlorophenyl) with Compound D (methylphenyl) could reveal substituent-driven activity shifts .

- Synthetic Challenges : Incorporating the thiophene-dioxo amine requires specialized reagents (e.g., 1,1-dioxo-2,3-dihydrothiophen-3-amine derivatives) and optimized coupling conditions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydro-1λ⁶-thiophen-3-yl)benzamide?

A general synthetic route involves the reaction of benzoylisothiocyanate with an appropriate amine precursor in 1,4-dioxane under ambient conditions. For example, equimolar amounts of the amine and benzoylisothiocyanate are stirred overnight, followed by precipitation in ice/water and filtration . Optimization of reaction time, solvent polarity, and stoichiometry can improve yield. Characterization via NMR and IR spectroscopy is critical to confirm the absence of unreacted starting materials and validate the amide bond formation.

Q. How is the crystal structure of this compound determined using X-ray diffraction (XRD)?

Single crystals suitable for XRD are typically grown via slow evaporation of ethanol solutions. Data collection is performed using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement employs programs like SHELXL, where hydrogen atoms are placed geometrically or located via difference Fourier maps. Displacement parameters (Uiso) for H atoms are constrained to 1.2×Ueq of the parent atom. The final refinement converges to R-factors below 0.05, with validation using tools like ORTEP-3 for graphical representation .

Q. What spectroscopic techniques are used to characterize this compound, and how are they interpreted?

- IR Spectroscopy : Confirms the presence of amide C=O (1650–1680 cm⁻¹) and sulfone S=O (1150–1300 cm⁻¹) stretches.

- ¹H/¹³C NMR : The aromatic protons of the 3-chlorophenyl group appear as a multiplet in δ 7.2–7.5 ppm, while the thiophene-dioxo protons resonate as distinct multiplets. Integration ratios and coupling constants validate substituent positions .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence molecular conformation and crystal packing?

Substituent position (e.g., chloro groups) significantly impacts dihedral angles between aromatic rings. For example, in N-(3-chlorophenyl)benzamide analogs, the amide group adopts a trans conformation relative to the chloro substituent, resulting in dihedral angles of ~61° between benzamide and aryl rings. This steric arrangement dictates hydrogen-bonding patterns (e.g., N–H···O interactions) that stabilize 1D chains along crystallographic axes . Comparative studies with ortho- or para-substituted analogs reveal conformational flexibility, which can be modeled using density functional theory (DFT).

Q. What methodological considerations are critical when refining crystallographic data with SHELXL in disordered systems?

Disordered regions (e.g., flexible sulfone rings) require partitioning into discrete sites with occupancy factors summing to 1. Constraints on bond distances and angles (e.g., DFIX, SIMU) maintain chemically reasonable geometries. For severe disorder, TLS (translation-libration-screw) models may be applied to describe anisotropic displacement. Validation via RIGU checks and residual electron density maps ensures reliability .

Q. How can contradictory data in hydrogen-bonding networks be resolved during structural analysis?

Contradictions may arise from solvent inclusion or polymorphism. To address this:

- Compare multiple crystal batches to identify consistent motifs.

- Use Mercury software to analyze intermolecular contacts and quantify interaction energies.

- Validate via temperature-dependent XRD to assess thermal motion effects on hydrogen bonds .

Q. What strategies optimize synthetic yields while minimizing byproducts?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote side reactions. 1,4-Dioxane balances solubility and stability .

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate amide coupling.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product. Purity is confirmed via HPLC with UV detection at λ = 254 nm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.